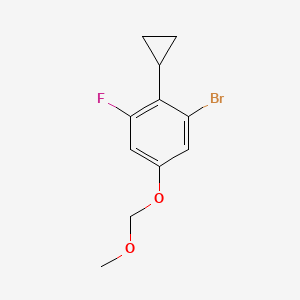![molecular formula C18H21N5O4 B13917244 (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol is a complex organic molecule with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety, and a methoxyphenyl group. Its intricate structure allows it to participate in a variety of chemical reactions and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the purine base: This step involves the construction of the purine ring system, which can be achieved through various synthetic routes, including cyclization reactions.
Attachment of the sugar moiety: The sugar component is introduced through glycosylation reactions, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the purine base with the methoxyphenyl group, typically using a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with nucleic acids and proteins.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol: can be compared with other similar compounds, such as:
Adenosine: A naturally occurring nucleoside with a similar purine base but lacking the methoxyphenyl group.
2’-Deoxyadenosine: Another nucleoside with a similar structure but without the hydroxymethyl group.
3’-Azido-3’-deoxythymidine (AZT): An antiviral compound with a similar sugar moiety but different base and functional groups.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H21N5O4 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C18H21N5O4/c1-26-12-4-2-3-11(5-12)7-19-17-16-18(21-9-20-17)23(10-22-16)15-6-13(25)14(8-24)27-15/h2-5,9-10,13-15,24-25H,6-8H2,1H3,(H,19,20,21)/t13-,14+,15+/m0/s1 |
Clé InChI |
GEBXOLYUJHNDEZ-RRFJBIMHSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O |
SMILES canonique |
COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


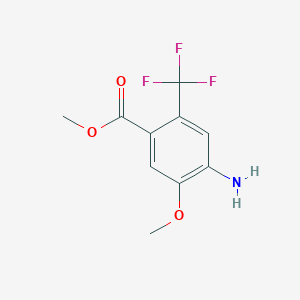

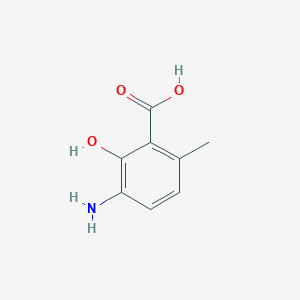
![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
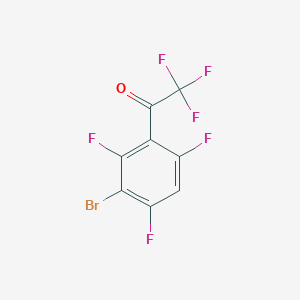
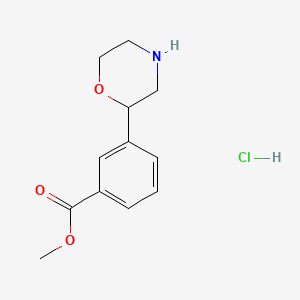
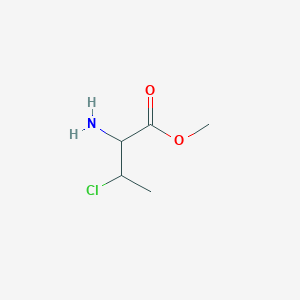
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)
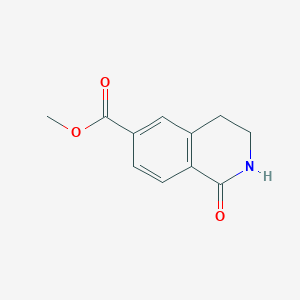
![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)

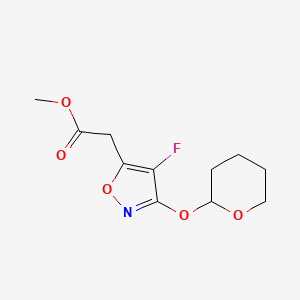
![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
